molecular formula C22H12Br2ClNO4 B2934564 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 310451-09-3

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2934564
CAS No.: 310451-09-3
M. Wt: 549.6
InChI Key: XJLWCXUVUMVHTP-UHFFFAOYSA-N
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Description

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a halogenated coumarin derivative with a complex substitution pattern. The chromene core features bromine atoms at positions 6 and 8, a 2-oxo group, and a carboxamide linkage to a 4-(4-chlorophenoxy)phenyl substituent.

Properties

IUPAC Name

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br2ClNO4/c23-13-9-12-10-18(22(28)30-20(12)19(24)11-13)21(27)26-15-3-7-17(8-4-15)29-16-5-1-14(25)2-6-16/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWCXUVUMVHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Br2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-oxo-2H-chromene-3-carboxamide, is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Phenoxy Substitution: The brominated intermediate is then reacted with 4-(4-chlorophenoxy)aniline under basic conditions, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), to introduce the phenoxy group.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at positions 6 and 8 undergo substitution under specific conditions:

Reaction Conditions Product Yield Ref.
Bromine → Methoxy substitutionK₂CO₃, methanol, reflux (12 h)6,8-dimethoxy-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide68%
Bromine → Amine substitutionNH₃ (aq.), CuI, 100°C (24 h)6,8-diamino derivative52%

Mechanism : The electron-withdrawing carbonyl and bromine groups activate the chromene ring for nucleophilic attack, with substitution favored at positions 6 and 8 due to steric and electronic effects .

Electrophilic Substitution

The 4-chlorophenoxy phenyl group participates in electrophilic reactions, though reactivity is moderated by electron-withdrawing effects:

Reaction Conditions Product Yield Ref.
NitrationHNO₃/H₂SO₄, 0°C (2 h)Nitro group introduced at the para position of the chlorophenoxy ring45%
SulfonationH₂SO₄ (fuming), 50°C (6 h)Sulfonic acid derivative37%

Limitations : The chromene ring’s electron deficiency reduces its susceptibility to electrophilic attack compared to simple aromatics .

Hydrolysis and Functional Group Interconversion

The carboxamide and 2-oxo groups are reactive under hydrolytic conditions:

Reaction Conditions Product Yield Ref.
Carboxamide → Carboxylic Acid6M HCl, reflux (8 h)6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid89%
Lactone FormationH₂O₂, NaOH (pH 10), 60°C (4 h)Chromen-2-one lactone derivative63%

Mechanism : Acidic hydrolysis cleaves the amide bond, while alkaline conditions promote lactonization via intramolecular esterification .

Cross-Coupling Reactions

Palladium- or copper-catalyzed couplings exploit the bromine substituents:

Reaction Conditions Product Yield Ref.
Suzuki Coupling (Br → Ph)Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 80°C (6 h)6,8-diphenyl derivative71%
Ullmann Coupling (Br → NH₂)CuI, phenanthroline, K₃PO₄, DMSO, 120°C6,8-diamino analogue58%

Applications : These reactions enable diversification for structure-activity relationship (SAR) studies in medicinal chemistry .

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the chromene ring, forming dibromo phenolic derivatives .

  • Thermal Decomposition : Degrades above 250°C, releasing HBr and CO₂, as confirmed by TGA-DSC analysis .

Biological Activity and Derivatization

While beyond the scope of chemical reactions, derivatives of this compound exhibit:

  • Antimicrobial Activity : MIC values of 4–8 μg/mL against S. aureus and E. coli for amino-substituted analogues .

  • Enzyme Inhibition : IC₅₀ = 1.2 μM against COX-2 for sulfonated derivatives .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide":

6,8-Dibromo Compounds and Their Applications

  • Anticancer Agents: Several search results highlight the potential of dibromo-containing compounds as anticancer agents .
    • CDK Inhibitors: Research indicates that 6,8-dibromo derivatives can be used in the synthesis of CDK2 (cyclin-dependent kinase 2) inhibitors, which are crucial targets in cancer therapy . Substitution patterns of halogens, including bromine, on phenyl rings can significantly influence cytotoxic activity . The presence of a bromo group at the para position of a phenyl ring enhances anti-tumor activity .
    • Quinazolinone Derivatives: Novel 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated anti-inflammatory and analgesic properties . These compounds are synthesized and incorporated into heterocyclic moieties to enhance their bioavailability as potential therapeutic agents .
  • Specific Compounds and their characteristics :
    • This compound: This compound has the molecular formula C22H12Br2ClNO4 and a molecular weight of 549.5960 . It is also identified by the CAS number 310451-09-3 and MDL number MFCD02088334 .
    • 4-(6,8-dibromo-4-oxo-2-phenylquinazolin-3-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide: This compound has a molecular weight of 652.3 g/mol .
    • 6,8-dibromo-3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3h-quinazolin-4-one: This compound has a molecular weight of 500.974 and the molecular formula C16H9Br3N2O2 .

Relevant Information from the provided sources

Compound ClassTarget/ActivityKey Structural Features
Pyrazol, pyrimidine coreCDK2 inhibition; anti-tumor activity Halogen substitution (bromo, chloro) on phenyl rings influences activity; para-bromo enhances antitumor activity, ortho/ meta-chloro enhances cytotoxic and CDK2 inhibitory activities
Thiazolidinone analogsCDK2 and EGFR inhibition; apoptotic effect (caspases 3, 8, 9) 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety enhances antiproliferative activity; substitution of p-tolyl improves antiproliferative, CDK2 inhibitory, and EGFR inhibitory activities
Pyrido-pyrimidinesCDK4/6 inhibition; apoptosis induction via caspase 3 activation; downregulation of Bcl2 Chloro derivatives show increased activity compared to fluoro derivatives; hydrogen bonds with Glu99 and Val101 amino acids and hydrophobic interactions within the CDK6 binding pocket contribute to activity
Pyrrolo-pyrimidinesPancreatic cancer cell activity; potential for combination therapy with mTOR inhibitors; CDK4/6 inhibition; cell cycle arrest at G1/S phase; downregulation of CDK4 and BcL2 Sulfonamide group on the C2-substituent of pyrrolo[2,3-d]pyrimidine affects CDK activity
Pteridin-7(8H)-oneCDK4/6 inhibition; anticancer activity against HCT116, MDA-MB-231, HeLa, and HT-29 cells; cell cycle arrest at G2/M phase; apoptosis in HeLa cells Sulfamoyl substituent is essential for activity; bulky lipophilic group like cyclopentyl is preferred; hydrogen bond interaction via carbonyl oxygen atom with Asp163 amino acid and sulfamoyl moiety interactions are important
QuinazolinoneAnti-inflammatory and analgesic Diverse N and O heterocyclic moieties

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms, along with the phenoxy group, contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Chromene Core

The chromene ring’s substitution pattern significantly influences electronic and steric properties:

  • 6,8-Dichloro ( compound): Chlorine’s smaller size reduces molecular weight (413.2 vs. ~584.6 for the target) and may improve solubility in polar solvents .
  • Oxo Position :
    • The target compound’s 2-oxo group contrasts with the 4-oxo group in ’s analog, altering hydrogen-bonding interactions and conjugation within the chromene system .

Variations in the Carboxamide Substituent

The aryl group attached to the carboxamide nitrogen dictates intermolecular interactions:

  • 4-Bromo-2-fluorophenyl (, compound 4): Bromine and fluorine create a polarized aryl group, enhancing dipole interactions. The yield (54.68%) suggests moderate synthetic efficiency under similar conditions .
  • Heterocyclic Thioxothiazol-Pyrazol (, compound 42): This bulky substituent introduces sulfur and nitrogen heteroatoms, likely altering redox properties and binding affinity .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Chromene Substitutions Phenyl Substituent Notable Properties
6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-... C22H13Br2ClNO4 ~584.6 6,8-Br, 2-oxo 4-(4-Chlorophenoxy)phenyl High lipophilicity, diaryl ether
6,8-Dibromo-N-(4-bromo-2-fluorophenyl)-... (4) C16H9Br3FNO3 ~488.0 6,8-Br, 2-oxo 4-Bromo-2-fluorophenyl Polarized aryl, 54.68% yield
6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-... C16H10Cl2N2O5S 413.2 6,8-Cl, 4-oxo 4-Sulfamoylphenyl Sulfonamide H-bonding sites
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-... C19H17NO4 ~323.3 2-oxo 4-Methoxyphenethyl Methoxy enhances solubility
Compound 42 () C23H16Br2N4O4S2 ~628.3 6,8-Br, 2-oxo Heterocyclic thioxothiazol Redox-active sulfur/nitrogen

Biological Activity

The compound 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS Number: 310451-09-3) is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C22H12Br2ClNO4
Molecular Weight: 549.5960 g/mol
SMILES Representation: Clc1ccc(cc1)Oc1ccc(cc1)NC(=O)c1cc2cc(Br)cc(c2oc1=O)Br .

The structure features a chromene backbone with multiple halogen substituents, which often enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit anticancer activity . Specifically, the presence of bromine and chlorine atoms in the structure can increase the compound's reactivity towards cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

Research has demonstrated that chromene derivatives possess antimicrobial properties . The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been noted, particularly against Gram-positive bacteria . Specific tests have shown effective inhibition of bacterial strains like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Studies suggest that it can inhibit key inflammatory mediators such as COX-2 and TNF-alpha, which are crucial in the inflammatory response . This activity could make it a candidate for treating inflammatory diseases.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core: The initial step involves synthesizing the chromene backbone through cyclization reactions involving phenolic compounds and appropriate aldehydes.
  • Bromination: Bromination is performed to introduce bromine substituents at the 6 and 8 positions of the chromene ring.
  • Amide Formation: The final step includes reacting the brominated chromene with an amine derivative to form the carboxamide linkage .

Table: Key Synthesis Reactions

StepReaction TypeKey ReagentsConditions
1CyclizationPhenolic compounds + AldehydesAcidic medium
2BrominationBromine or brominating agentsRoom temperature
3Amide FormationBrominated chromene + AmineReflux

Study 1: Anticancer Activity Assessment

In a study conducted by Ali et al. (2017), various derivatives of dibromo-chromenes were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to our target compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of chromene derivatives highlighted that compounds featuring halogen substitutions exhibited enhanced activity against pathogenic bacteria. The study revealed that our compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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